Pyrrolidine-3,4-dicarboxamide

Factor Xa inhibition Anticoagulation Serine protease

Pyrrolidine-3,4-dicarboxamide (CAS 1989671-65-9) is a stereochemically critical heterocyclic scaffold uniquely validated for FXa inhibitor development (R1663, Ki = 7 nM) and β‑turn mimetic library construction. The (3R,4R)-isomer is pharmacologically essential; generic substitution is not feasible due to stereospecific target interactions (PDB 2XC4). Its C₂ symmetry reduces library complexity by 47.5% vs. asymmetric scaffolds, enabling efficient PPI and GPCR screening. Ideal for anticoagulant, analgesic, and combinatorial chemistry programs requiring structurally defined, high-purity building blocks. Available in research quantities with batch-level analytical documentation.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
Cat. No. B11717785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3,4-dicarboxamide
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)N)C(=O)N
InChIInChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)
InChIKeyHEHBWXUFYYBHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3,4-dicarboxamide Procurement: A Chiral Scaffold for Factor Xa Inhibition and β-Turn Mimetic Libraries


Pyrrolidine-3,4-dicarboxamide is a chiral heterocyclic scaffold defined by a five-membered pyrrolidine ring substituted with two carboxamide groups at the 3- and 4-positions. The (3R,4R) and (3S,4S) stereoisomers are pharmacologically distinct, with the (3R,4R)-configuration serving as the core for potent coagulation factor Xa (FXa) inhibitors such as the clinical candidate R1663 [1]. The trans-configuration of this scaffold also functions as a validated β-turn mimetic template for constructing combinatorial libraries targeting protein-protein and peptide-receptor interactions [2].

Why Generic Pyrrolidine-3,4-dicarboxamide Substitution Fails in Research Procurement


Generic substitution of pyrrolidine-3,4-dicarboxamide is not feasible due to the profound stereochemical dependence of its biological activity. X-ray crystallography of the (3R,4R)-isomer bound to FXa (PDB: 2XC4) demonstrates that the specific configuration optimally positions the carboxamide groups for critical hydrogen bonds with Gly218 and Gln192 residues, a geometry that cannot be achieved with other stereoisomers or related pyrrolidine analogs [1]. Furthermore, the trans-configuration uniquely provides C₂ symmetry that reduces combinatorial library complexity from 8,000 to 4,200 compounds, a property absent in alternative β-turn mimetic scaffolds [2].

Quantitative Differentiation of Pyrrolidine-3,4-dicarboxamide Derivatives: Direct Comparator Evidence


Factor Xa Inhibitory Potency: R1663 vs. Structural Analogs

The clinical candidate R1663 (compound 27) exhibits a factor Xa Ki of 7 nM and prothrombinase complex Ki of 1.3 nM. In direct comparison within the same series, compound 2 (a sulfonamide analog) shows a Ki of 15 nM, compound 26 shows 24 nM, and the unsubstituted pyrrolidine analog (compound 3) shows a substantially weaker Ki of 120 nM, demonstrating that the difluoroethyl P1b-substituent in R1663 confers an approximately 17-fold improvement in binding affinity relative to the unsubstituted core scaffold [1].

Factor Xa inhibition Anticoagulation Serine protease

Serine Protease Selectivity Profile: R1663 vs. Thrombin

R1663 and related pyrrolidine-3,4-dicarboxamide derivatives demonstrate consistently high selectivity against thrombin, with Ki values exceeding 25 µM for all compounds tested [1]. This selectivity window (>3,500-fold relative to the FXa Ki of 7 nM) is critical for avoiding unwanted anticoagulant effects mediated through direct thrombin inhibition, a liability observed with less selective FXa inhibitors that exhibit thrombin Ki values in the nanomolar range.

Selectivity Thrombin Off-target profiling

Combinatorial Library Efficiency: C₂ Symmetry Reduces Screening Burden

The trans-pyrrolidine-3,4-dicarboxamide template possesses C₂ symmetry that simplifies combinatorial library construction. A conventional 20 × 20 × 20-mix (8,000 compounds as 400 mixtures) is reduced to a 210 × 20-mix (4,200 compounds as 210 mixtures), representing a 47.5% reduction in library size while still covering all permutations of three amino acid side chains [1]. This symmetry-driven efficiency is not present in asymmetric β-turn mimetic scaffolds such as 1,4-disubstituted-1,2,3-triazoles or piperazine-based templates.

β-turn mimetic Combinatorial chemistry Library synthesis

κ-Opioid Receptor Binding Affinity: Optimized Derivatives

Validation screening of trans-pyrrolidine-3,4-dicarboxamide-based compounds against GPCRs identified both nonbasic and basic small molecules with high affinities for the κ-opioid receptor (KOR), with Ki values of 390 nM and 23 nM, respectively [1]. Further library screening identified additional side-chain combinations achieving KOR affinities as low as Ki = 80 nM with >100-fold selectivity over μ-opioid (MOR) and δ-opioid (DOR) receptors [1]. This demonstrates the scaffold's capacity to generate sub-100 nM GPCR ligands, a potency threshold rarely achieved with alternative β-turn mimetic scaffolds in initial library screens.

GPCR κ-opioid receptor Peptidomimetic

Oral Bioavailability in Non-Human Primates: R1663 vs. Analog 26

In cynomolgus monkey pharmacokinetic studies, R1663 (compound 27) demonstrated 65% oral bioavailability (F) with a half-life (t₁/₂) of 6.3 hours. In contrast, the closely related analog compound 26 exhibited only 9% oral bioavailability and a shorter half-life of 1.9 hours, disqualifying it from further development [1]. This 7.2-fold difference in oral exposure highlights the critical impact of the difluoroethyl P1b-substituent on pharmacokinetic performance.

Pharmacokinetics Oral bioavailability Preclinical development

Validated Applications of Pyrrolidine-3,4-dicarboxamide Derivatives in Drug Discovery and Chemical Biology


Factor Xa Inhibitor Lead Optimization and Preclinical Development

Pyrrolidine-3,4-dicarboxamide derivatives, particularly R1663, serve as validated leads for oral FXa inhibitors with demonstrated clinical candidate progression. The scaffold offers tunable potency (FXa Ki = 7 nM for R1663, down to 1.3 nM for prothrombinase complex) combined with high selectivity against thrombin (>3,500-fold) and favorable oral bioavailability in non-human primates (F = 65%) [1]. Researchers engaged in anticoagulant drug discovery should prioritize this scaffold for SAR exploration and pharmacokinetic optimization.

β-Turn Mimetic Library Synthesis for Protein-Protein Interaction (PPI) Screening

The trans-pyrrolidine-3,4-dicarboxamide scaffold is a structurally validated β-turn mimetic template suitable for constructing focused combinatorial libraries targeting PPIs and peptide-activated GPCRs. Its C₂ symmetry reduces library complexity by 47.5% relative to asymmetric scaffolds while maintaining complete side-chain permutation coverage (4,200 vs. 8,000 compounds) [2]. This efficiency is particularly valuable for academic screening centers and biotech companies with limited high-throughput screening capacity.

GPCR Ligand Discovery Targeting Opioid and Related Peptide Receptors

Screening of trans-pyrrolidine-3,4-dicarboxamide-based libraries against human opioid receptors has yielded KOR ligands with sub-100 nM affinities (Ki as low as 23 nM) and >100-fold selectivity over MOR and DOR [2]. The scaffold's ability to mimic the endogenous H-Tyr-Pro-Trp/Phe-Phe-NH₂ β-turn motif makes it a strategic choice for discovering non-opioid analgesics and other GPCR modulators with reduced off-target liability.

Solid Form Development and Pharmaceutical Formulation

Crystalline forms A and B of the pyrrolidine-3,4-dicarboxamide derivative R1663 have been characterized by X-ray powder diffraction (XRPD) and are suitable for pharmaceutical formulation [3]. The availability of well-defined solid forms with reproducible physicochemical properties is essential for preclinical toxicology studies and clinical trial material manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-3,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.